(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
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Overview
Description
(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a compound known for its utility in chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, an alkyne tag, and a hydroxyl synthetic handle . Its molecular formula is C16H12O3, and it has a molecular weight of 252.26 g/mol .
Preparation Methods
The synthesis of (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 3-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The alkyne tag can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and azides for click chemistry. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules and chemical probes.
Biology: For studying protein interactions and cellular processes through photoaffinity labeling.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through its trifunctional nature. The benzophenone moiety can be activated by UV light to form a reactive species that covalently binds to biological targets. The alkyne tag allows for further modification through click chemistry, enabling the attachment of various functional groups or labels .
Comparison with Similar Compounds
Similar compounds include:
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar structure but with a hydroxyl group at the para position.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminoethoxy group, offering different reactivity and applications.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Features a bromomethyl group, useful for further functionalization.
The uniqueness of (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone lies in its combination of a light-activated benzophenone, an alkyne tag, and a hydroxyl handle, making it a versatile tool in chemical biology.
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone |
InChI |
InChI=1S/C16H12O3/c1-2-10-19-15-8-6-12(7-9-15)16(18)13-4-3-5-14(17)11-13/h1,3-9,11,17H,10H2 |
InChI Key |
VFOLJQQPSARQOV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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